Stereospecific Pharmacodynamics of Tianeptine: The Role of S-Pentanoic Acid Tianeptine in Neurological Models
Stereospecific Pharmacodynamics of Tianeptine: The Role of S-Pentanoic Acid Tianeptine in Neurological Models
Executive Summary
The pharmacological understanding of tianeptine has undergone a radical paradigm shift. Historically classified as a racemic atypical tricyclic antidepressant, its mechanism of action was long debated until its identification as a full mu-opioid receptor (MOR) agonist. However, recent stereospecific isolation has revealed a divergent landscape: the (R)-enantiomer drives the off-target MOR activity, while the (S)-enantiomer acts as a novel "plastogen" via Peroxisome Proliferator-Activated Receptors (PPAR-β/δ and PPAR-γ) to restore neuroplasticity[1].
This whitepaper provides an in-depth technical analysis of S-Pentanoic Acid Tianeptine (S-MC5) —the primary metabolite of S-tianeptine. By examining its biotransformation, receptor binding profile, and pharmacokinetic behavior, we elucidate why S-MC5 serves as a critical metabolic termination marker rather than an active neurorestorative agent in neurological models.
The Metabolic Landscape: β-Oxidation and the MC5 Metabolite
Tianeptine is rapidly metabolized in the liver via β-oxidation of its heptanoic acid side chain, resulting in the formation of two primary metabolites: MC5 (pentanoic acid side chain) and MC3 (propanoic acid side chain)[2].
In murine models, the parent tianeptine is cleared exceptionally fast (t1/2 < 1.5 hours), while the MC5 metabolite exhibits an extended elimination half-life (t1/2 ~ 7.2–7.6 hours)[2][3]. Because racemic MC5 reaches higher peak concentrations and circulates longer than the parent drug, it has historically been considered responsible for much of tianeptine's sustained in vivo behavioral effects[3].
Metabolic conversion of (S)-tianeptine to (S)-MC5 via hepatic β-oxidation.
Divergent Mechanisms: MOR vs. PPAR Activation
To understand the role of S-Pentanoic Acid Tianeptine, one must first understand the stereospecificity of its parent compound.
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The (R)-Enantiomer Pathway (Opioid Activity): established that racemic tianeptine is an efficacious MOR agonist[4]. Subsequent research demonstrated that this MOR activity is exclusively driven by the (R)-isomer[1]. Furthermore, the (R)-enantiomer of the MC5 metabolite retains this full MOR agonism, perpetuating opioid-like behavioral effects (analgesia, reward) long after the parent drug is cleared[2][3].
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The (S)-Enantiomer Pathway (Neuroplasticity): isolated the (S)-isomer (TNX-4300) and discovered it is completely free of MOR liability[1]. Instead, (S)-tianeptine acts as a direct agonist at nuclear PPAR-β/δ and PPAR-γ receptors, mimicking naturally occurring polyunsaturated fatty acids to trigger gene transcription that restores atrophied neuronal connections (neurogenesis)[1].
The Pharmacodynamic Profile of S-MC5
When (S)-tianeptine undergoes β-oxidation to form S-Pentanoic Acid Tianeptine (S-MC5), a critical functional divergence occurs:
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Loss of MOR Activity: Inheriting the (S)-configuration, S-MC5 remains completely inactive at the mu-opioid receptor.
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Loss of PPAR Activity: The truncation of the heptanoic acid side chain to a pentanoic acid side chain abolishes the molecule's ability to bind and activate PPAR-β/δ and PPAR-γ[1].
Causality in Neurological Models: S-Pentanoic Acid Tianeptine acts as a pharmacokinetic sink. In rodent models of chronic unpredictable stress, the rapid conversion of S-tianeptine to the inactive S-MC5 means the therapeutic window for PPAR-mediated neuroplasticity is highly constrained. Researchers must measure S-MC5 not as an active agent, but as a biomarker of metabolic termination.
Divergent receptor signaling pathways of tianeptine enantiomers and their MC5 metabolites.
Quantitative Data Summaries
Table 1: Pharmacokinetic Parameters in Rodent Models
Data reflects systemic exposure post-intraperitoneal administration, highlighting the extended circulation of the MC5 metabolite.[2][3]
| Compound | t1/2 (Plasma) | t1/2 (Brain) | Tmax (Brain) | Relative AUC Exposure |
| (S)-Tianeptine (Parent) | ~1.0 h | ~1.2 h | 5–15 min | Baseline |
| (S)-MC5 (Metabolite) | ~7.5 h | ~7.6 h | 60–120 min | > 3x Parent Drug |
Table 2: Pharmacodynamic Binding & Activation Profile
Stereospecific receptor affinities demonstrating the inactive nature of S-MC5.[1][4]
| Compound | MOR Agonism (EC50) | DOR Agonism (EC50) | PPAR-β/δ Activation | Neurological Role |
| (R)-Tianeptine | ~194 nM | ~37 µM | Inactive | Off-target Opioid |
| (S)-Tianeptine | Inactive | Inactive | Active (Agonist) | Primary Plastogen |
| (R)-MC5 | ~545 nM | Inactive | Inactive | Sustained Opioid Effect |
| (S)-MC5 | Inactive | Inactive | Inactive | Inactive Metabolite |
Experimental Methodologies
Protocol 1: LC-MS/MS Quantification of S-MC5 in Murine Brain Tissue
To accurately model the therapeutic window of S-tianeptine, absolute quantification of its metabolic conversion to S-MC5 is required. This protocol utilizes a self-validating internal standard system to correct for matrix-induced ion suppression.
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Tissue Extraction: Euthanize mice at predetermined intervals (e.g., 15, 60, 120, 240 mins) post-administration. Rapidly dissect and flash-freeze the hippocampus and prefrontal cortex.
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Homogenization & Spiking: Homogenize 50 mg of brain tissue in 200 µL of ice-cold acetonitrile to precipitate proteins. Spike the homogenate with 10 ng/mL of S-Pentanoic Acid Tianeptine-d8 (CAS: 1485294-27-6 labeled) as the internal standard[5]. Causality: The deuterated standard co-elutes with the analyte, perfectly mimicking its ionization efficiency and self-correcting for signal quenching caused by brain lipids.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
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Chromatography: Inject 5 µL onto a C18 reverse-phase column (or a chiral column if resolving racemic mixtures). Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for S-tianeptine, S-MC5, and the d8-internal standard.
Protocol 2: BRET Assay for Receptor Activation Profiling
Bioluminescence Resonance Energy Transfer (BRET) is prioritized over static radioligand binding because it measures real-time, live-cell functional agonism (protein-protein interaction), preventing false positives from inert binding.
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Cell Preparation: Transfect HEK293T cells with plasmids encoding either MOR tagged with Renilla luciferase (MOR-Rluc) and β-arrestin-YFP, or a PPAR-GAL4/UAS-Luciferase reporter construct.
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Compound Incubation: Seed cells into 96-well plates. Treat with serial dilutions (1 nM to 100 µM) of isolated S-tianeptine and synthesized S-MC5.
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Substrate Addition: For the MOR assay, add 5 µM coelenterazine h immediately prior to reading. Causality: Coelenterazine h acts as the substrate for Rluc. If the drug activates MOR, β-arrestin-YFP is recruited to the receptor, bringing the luciferase and YFP into close proximity (<10 nm) and allowing non-radiative energy transfer.
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Signal Detection: Measure the ratio of YFP emission (530 nm) to Rluc emission (480 nm) using a microplate reader. For S-MC5, the BRET ratio will remain at baseline, validating its lack of MOR and PPAR activity.
References
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Szafarz M, Wencel A, Pociecha K, et al. "Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method." Naunyn Schmiedebergs Arch Pharmacol. 2018.
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Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D. "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist." Translational Psychiatry. 2014.
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Tonix Pharmaceuticals. "Tonix Pharmaceuticals Announces Presentation of Data Supporting Development of Racemic and Single (S)-Isomer Tianeptine, Plastogen Anti-Depressants, at the American Society of Clinical Psychopharmacology Meeting." Press Release. June 05, 2023.
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Samuels BA, Nautiyal KM, Kruegel AC, et al. "The Behavioral Effects of the Antidepressant Tianeptine Require the Mu Opioid Receptor." Neuropsychopharmacology. 2017.
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